molecular formula C13H17NO2 B1468563 1-(2,5-Dimethylbenzoyl)pyrrolidin-3-ol CAS No. 1339444-93-7

1-(2,5-Dimethylbenzoyl)pyrrolidin-3-ol

Cat. No. B1468563
CAS RN: 1339444-93-7
M. Wt: 219.28 g/mol
InChI Key: QXZCRBQXTFBZAN-UHFFFAOYSA-N
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Description

1-(2,5-Dimethylbenzoyl)pyrrolidin-3-ol, also called 1-(2,5-Dimethylbenzoyl)pyrrolidine, is a synthetic organic compound belonging to the pyrrolidine family. It is a white solid, with a molar mass of 218.3 g/mol and a melting point of 81-83 °C. It is soluble in organic solvents such as ethanol and acetone, and has a boiling point of 248-250 °C. This compound is used in various scientific research applications, such as in the synthesis of other organic compounds and in the study of biochemical and physiological effects.

Scientific Research Applications

Pyrrolidine in Drug Discovery

Pyrrolidine rings and their derivatives, including compounds structurally related to "1-(2,5-Dimethylbenzoyl)pyrrolidin-3-ol," are pivotal in medicinal chemistry. The pyrrolidine ring, a five-membered nitrogen heterocycle, is frequently used by medicinal chemists due to its versatility in drug design. The saturated scaffold of pyrrolidine allows for efficient exploration of pharmacophore space due to its sp^3-hybridization, contributing to the stereochemistry of molecules and increasing three-dimensional coverage. This review highlights the broad range of bioactive molecules characterized by the pyrrolidine ring and its derivatives, including their target selectivity and notable biological profiles (Li Petri et al., 2021).

Functionalized Quinazolines and Pyrimidines for Optoelectronic Materials

Quinazolines and pyrimidines, which share a structural resemblance to pyrrolidine derivatives through heterocyclic cores, have been identified for their extensive use in medicinal chemistry due to their wide range of biological activities. Research has also expanded into their application in optoelectronic materials, demonstrating the versatility of these compounds beyond pharmaceuticals. This includes their role in electronic devices, luminescent elements, photoelectric conversion elements, and image sensors, showcasing the potential for interdisciplinary applications of heterocyclic compounds (Lipunova et al., 2018).

Therapeutic Worth of 1,3,4-Oxadiazole Tailored Compounds

The 1,3,4-oxadiazole ring, akin to pyrrolidine derivatives in its heterocyclic nature, has been explored for its therapeutic potential across a wide range of medicinal chemistry applications. These compounds exhibit a multitude of bioactivities, highlighting the importance of heterocyclic compounds in developing new medicinal agents. This comprehensive review underscores the significant advances in the development of 1,3,4-oxadiazole-based derivatives, offering insights into their potential as medicinal agents (Verma et al., 2019).

Mechanism of Action

The mechanism of action of 1-(2,5-Dimethylbenzoyl)pyrrolidin-3-ol is not mentioned in the literature. Pyrrolidine compounds are often used in drug discovery due to their ability to efficiently explore the pharmacophore space, contribute to the stereochemistry of the molecule, and increase three-dimensional coverage .

properties

IUPAC Name

(2,5-dimethylphenyl)-(3-hydroxypyrrolidin-1-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2/c1-9-3-4-10(2)12(7-9)13(16)14-6-5-11(15)8-14/h3-4,7,11,15H,5-6,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXZCRBQXTFBZAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C(=O)N2CCC(C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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